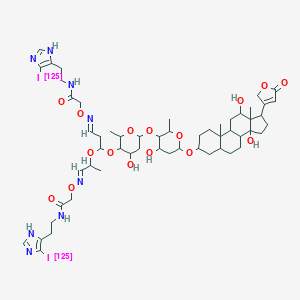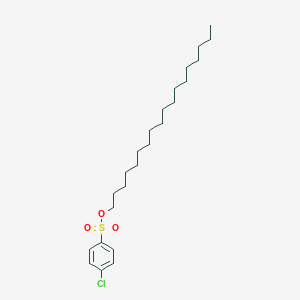
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMTB, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has demonstrated unique biochemical and physiological effects, making it a valuable tool for researchers.
Mécanisme D'action
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds selectively to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, and sedative effects.
Effets Biochimiques Et Physiologiques
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to increase the duration of slow-wave sleep, decrease the latency to sleep onset, and reduce the number of awakenings during sleep. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been found to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is its sedative effects, which may interfere with certain behavioral assays.
Orientations Futures
Future research on 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) could focus on its potential therapeutic applications for anxiety disorders and epilepsy. Additionally, further studies could investigate the mechanisms underlying its effects on sleep and circadian rhythms. Finally, research could explore the potential use of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) as a tool for studying GABAergic neurotransmission in the brain.
Méthodes De Synthèse
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with acetic anhydride to produce 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
Applications De Recherche Scientifique
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. It has also been shown to have sedative effects, making it a useful tool for studying sleep and circadian rhythms.
Propriétés
Numéro CAS |
144401-04-7 |
|---|---|
Nom du produit |
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
Formule moléculaire |
C22H22N4O4 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
OHQOVEOWZFHUTR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
SMILES canonique |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Synonymes |
1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)








![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)



